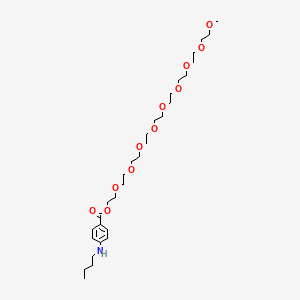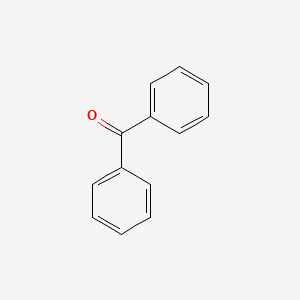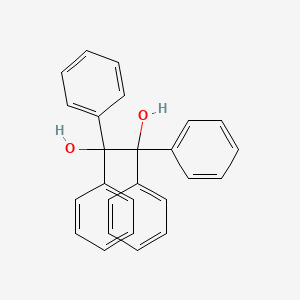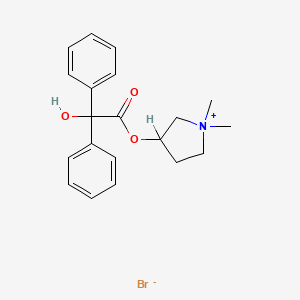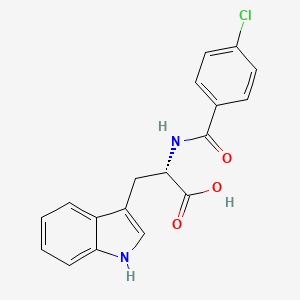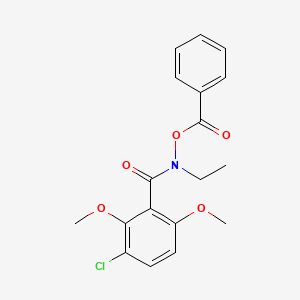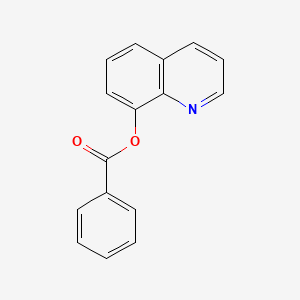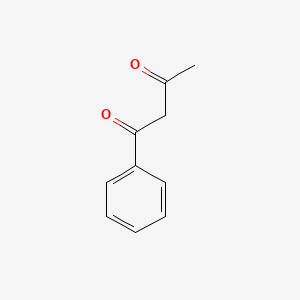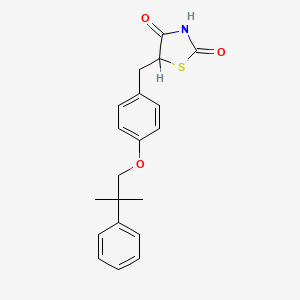
5-(4-(2-Methyl-2-phenylpropoxy)benzyl)thiazolidine-2,4-dione
Overview
Description
AL-321 is a bio-active chemical. Detailed information has not been published. (Last Updated: 05/06/2016).
Scientific Research Applications
Antidiabetic and Hypolipidemic Activities
A series of compounds, including 5-(4-(2-Methyl-2-phenylpropoxy)benzyl)thiazolidine-2,4-dione, have been synthesized and evaluated for their hypoglycemic and hypolipidemic activities. Studies have shown that this compound possesses higher or comparable hypoglycemic and hypolipidemic activities, indicating its potential use in treating conditions like diabetes and dyslipidemia (Sohda, Mizuno, Tawada, Sugiyama, Fujita, & Kawamatsu, 1982).
Anticancer Potential
Research has explored the antiproliferative activity of benzylidene-thiazolidinedione derivatives against various human cancer cell lines. This includes 5-(4-methyl-benzylidene)-thiazolidine-2,4-diones, showing notable antiproliferative effects against carcinoma cell lines, indicating its potential as a therapeutic agent in cancer treatment (Chandrappa, Benaka Prasad, Vinaya, Ananda Kumar, Thimmegowda, & Rangappa, 2008).
Insulin Sensitization and Metabolic Effects
Thiazolidinediones, including 5-benzylidenethiazolidine-2,4-diones, have been studied for their role in insulin sensitization and metabolic effects. This research highlights their ability to bind to PPAR-γ and alter the expression of genes related to lipid homeostasis and insulin resistance, making them useful in the treatment of conditions like insulin resistance and metabolic syndrome (Araújo, Carvalho, Martins da Fonseca, de Lima, Galdino, da Rocha Pitta, & de Menezes Lima, 2011).
ERK1/2 Substrate-Specific Inhibition
Research into 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione, a similar compound, suggests potential as an ERK1/2 substrate-specific inhibitor. This indicates a promising avenue for further exploration in targeted cancer therapies (Li, Al-Ayoubi, Guo, Zheng, Sarkar, Nguyen, Eblen, Grant, Kellogg, & Zhang, 2009).
Solvent-Free Synthesis for α-Glucosidase Inhibition
The solvent-free synthesis of derivatives, including 5-benzylidine-1,3-thiazolidine-2,4-diones, demonstrates effective α-glucosidase inhibitory activity. This approach enhances yield and reduces manufacturing costs, contributing to the drug's accessibility and affordability (Somayajulu, Hariharan, & Subhash, 2021).
Synergistic Compounds for Diabetes Therapy
Research involving vanadium compounds chelated with thiazolidinedione moieties, including 5-[4-[(5-hydroxy-4-oxo-4H-pyran-2-ylmethyl)amino]benzyl]thiazolidine-2,4-dione, has shown promising results in enhancing insulin activity. These compounds demonstrate potential synergistic effects in diabetes therapy (Storr, Mitchell, Buglyó, Thompson, Yuen, McNeill, & Orvig, 2003).
properties
CAS RN |
74772-68-2 |
|---|---|
Product Name |
5-(4-(2-Methyl-2-phenylpropoxy)benzyl)thiazolidine-2,4-dione |
Molecular Formula |
C20H21NO3S |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
5-[[4-(2-methyl-2-phenylpropoxy)phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C20H21NO3S/c1-20(2,15-6-4-3-5-7-15)13-24-16-10-8-14(9-11-16)12-17-18(22)21-19(23)25-17/h3-11,17H,12-13H2,1-2H3,(H,21,22,23) |
InChI Key |
FZKKPKRWTSYXLF-UHFFFAOYSA-N |
SMILES |
CC(C)(COC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)(COC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
5-(4-(2-methyl-2-phenylpropoxy)benzyl)thiazolidine-2,4-dione AL 321 AL-321 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

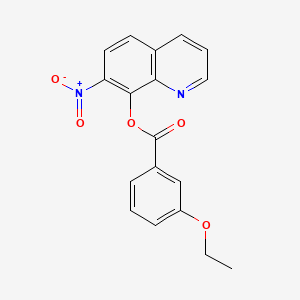
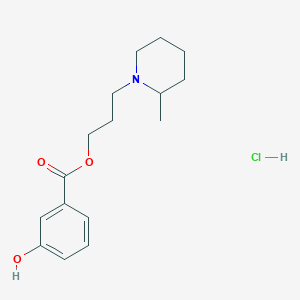
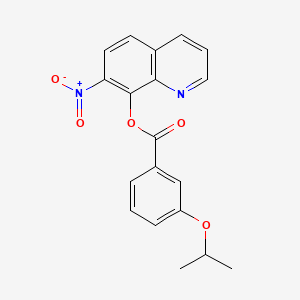
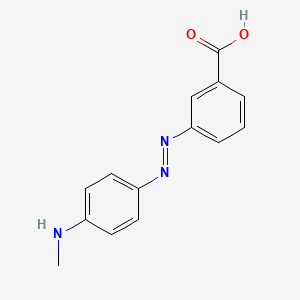
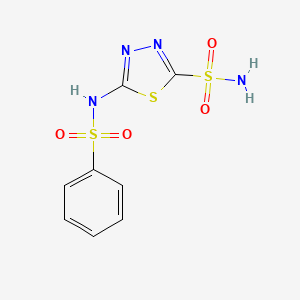
![7-Benzyl-6-methyl-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione](/img/structure/B1666682.png)
